molecular formula C12H9NO B8382024 3-(Quinolin-3-yl)prop-2-enal CAS No. 219873-09-3

3-(Quinolin-3-yl)prop-2-enal

Cat. No.: B8382024
CAS No.: 219873-09-3
M. Wt: 183.21 g/mol
InChI Key: IIADMJYGKXTDHT-UHFFFAOYSA-N
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Description

3-(Quinolin-3-yl)prop-2-enal (CAS Number: 439107-12-7) is a quinoline-based compound offered for research purposes. With a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol, this compound belongs to a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry . Quinoline derivatives are frequently investigated as key scaffolds in the development of novel anticancer agents . Research into analogous 3-(heteroaryl)quinolin-2(1H)-one compounds has demonstrated their potential as C-terminal Hsp90 inhibitors, a promising therapeutic target for cancer treatment . These inhibitors can disrupt multiple cancer cell survival pathways by promoting the degradation of client proteins critical for tumor progression, without triggering a compensatory heat shock response that can lead to drug resistance . Furthermore, various quinoline and pyridopyrimidine hybrids have shown promising cytotoxic activity against cancer cell lines such as MDA-MB-231 and PC-3, making the quinoline structure a valuable template for designing new antiproliferative molecules . The structural features of this compound may also make it a valuable synthetic intermediate for the preparation of more complex heterocyclic systems for biological evaluation . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

219873-09-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-3-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H

InChI Key

IIADMJYGKXTDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 3-(Quinolin-3-yl)prop-2-enal, exhibit significant anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .

Cholesterol-Lowering Agents
this compound has been identified as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are crucial for cholesterol management. These inhibitors play a vital role in lowering cholesterol levels and preventing cardiovascular diseases. The synthesis process involves reducing quinoline acrylate derivatives to yield the desired propenal compound .

Biological Studies and Case Studies

Several studies have documented the biological activities associated with this compound:

Study ReferenceFocusFindings
Anticancer EvaluationCompounds derived from this compound showed significant inhibition of cancer cell growth with GI50 values ranging from 0.40 to 15.8 μM.
Enzyme InhibitionInvestigated as a selective inhibitor for transglutaminases, showing potential for therapeutic applications in various diseases related to enzyme dysregulation.
Pharmacological ReviewHighlighted the broad spectrum of bioactivity associated with quinoline motifs, emphasizing their importance in drug design and development.

Comparison with Similar Compounds

Key Structural Features:

  • Quinoline core: A heterocyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and hydrogen bonding .
  • Propenal moiety : A conjugated system (C=C–CHO) that enhances electrophilicity and reactivity toward nucleophiles.
  • Substituent variability: Modifications at the quinoline ring (e.g., methyl, chloro, or phenyl groups) or the propenal chain can tune physicochemical and biological properties .

Structural Analogues

Table 1: Structural and Functional Comparison of Quinolinyl Propenal/Propenone Derivatives
Compound Name Molecular Formula Substituents (Quinoline Ring) Functional Group Key Applications/Activities Reference
3-(Quinolin-3-yl)prop-2-enal C₁₂H₉NO None Aldehyde (CHO) Synthetic intermediate, bioactive
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one C₂₆H₁₉ClNO 2-methyl, 4-phenyl Ketone (CO) Antimicrobial, π-π interactions
(E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one C₂₂H₂₀NO 2,4-dimethyl Ketone (CO) Antimalarial, antiplasmodial
3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid C₁₅H₁₅NO₃ 2-propoxy Carboxylic acid Potential solubility modulation
Key Observations:
  • Aldehyde vs. Ketone: The aldehyde group in this compound offers higher electrophilicity compared to ketone derivatives (e.g., compounds in ), facilitating faster nucleophilic attacks but lower stability under basic conditions.
  • Substituent Effects :
    • Chlorophenyl groups (e.g., in ) enhance lipophilicity and antimicrobial activity.
    • Methyl groups (e.g., in ) improve metabolic stability and bioavailability.
  • Acid Derivatives : Carboxylic acid analogues (e.g., ) exhibit increased solubility but reduced membrane permeability compared to aldehydes or ketones.
Key Differences:
  • Aldol vs. Claisen-Schmidt Condensation : Aldol reactions (used for aldehydes) require milder conditions than Claisen-Schmidt (used for ketones), which often need prolonged stirring .
  • Functional Group Stability : Aldehydes are prone to oxidation, whereas ketones and carboxylic acids are more stable under ambient conditions .
Notable Findings:
  • Anti-Tubercular Activity: Novel derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) .
  • Chlorophenyl Substitution : Enhances antimicrobial potency due to increased hydrophobicity and membrane penetration .
  • Methyl Groups : Improve metabolic stability, as seen in antimalarial analogues .

Structural and Crystallographic Insights

  • π-π Interactions: Quinoline rings in 3-(4-chlorophenyl)propenone derivatives exhibit centroid-to-centroid distances of 3.428–3.770 Å, stabilizing crystal packing .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., ) form intermolecular H-bonds, enhancing crystallinity compared to aldehydes.

Preparation Methods

Procedure and Reaction Conditions

The most industrially viable method involves reducing 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile using Raney nickel in the presence of formic acid and water (0.25–1 volume ratio to formic acid). Key parameters include:

  • Catalyst loading : 0.30–1.2 weight parts of Raney nickel (50% Ni content) per weight part of nitrile.

  • Temperature : 30–80°C under inert atmosphere.

  • Solvents : Polar aprotic solvents (e.g., N,N-dimethylformamide) or alcohols (e.g., methanol) enhance solubility without interfering with the reaction.

A representative synthesis (Example 1,) achieved 90% yield by heating 314 mg of nitrile with 2.25 mL formic acid, 0.75 mL water, and 620 mg Raney nickel at 80°C for 1.5 hours.

Mechanistic Insights

The reaction proceeds via catalytic transfer hydrogenation , where formic acid acts as a hydrogen donor. Raney nickel facilitates selective reduction of the nitrile group to an aldehyde while preserving the α,β-unsaturated double bond. Water moderates reactivity, preventing over-reduction to alcohols.

Advantages and Limitations

  • Advantages : High yield (85–90%), mild conditions, and scalability. Formic acid and water are cost-effective and safer than pyrophoric reagents like DIBAL-H.

  • Limitations : Requires precise control of water content to avoid side reactions. Catalyst filtration and recycling add operational steps.

Diisobutylaluminum Hydride (DIBAL-H) Reduction

Traditional Methodology

DIBAL-H selectively reduces nitriles to aldehydes without saturating conjugated double bonds. For 3-(quinolin-3-yl)prop-2-enenitrile, this method involves:

  • Reagent stoichiometry : 1.5–2.0 equivalents of DIBAL-H in anhydrous toluene or tetrahydrofuran (THF).

  • Temperature : –78°C to 0°C to prevent over-reduction.

Challenges in Industrial Application

  • Handling hazards : DIBAL-H is pyrophoric, requiring rigorous moisture and oxygen exclusion.

  • Post-reaction processing : Quenching with aqueous solutions generates aluminum salts, complicating purification.

  • Yield variability : Unoptimized conditions result in 60–75% yields due to competing hydrolysis or alcohol formation.

Oxidation of 3-(Quinolin-3-yl)prop-2-enol

Two-Step Process

This classical approach first reduces quinoline acrylate esters to propenol intermediates using DIBAL-H, followed by oxidation to the aldehyde. Common oxidants include:

  • Swern oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) at –50°C.

  • Manganese dioxide (MnO₂) : Heterogeneous oxidation at room temperature.

Drawbacks

  • Multi-step synthesis : Introduces purification bottlenecks.

  • Toxic byproducts : Swern oxidation generates volatile dimethyl sulfide, requiring specialized containment.

  • Moderate yields : 65–80% overall yield due to intermediate instability.

Synthesis of 3-(Quinolin-3-yl)prop-2-enenitrile Intermediate

Base-Catalyzed Condensation

The acrylonitrile precursor is synthesized via Knoevenagel condensation between 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde and acetonitrile:

  • Base : Sodium hydroxide (20 wt%) in toluene with phase-transfer catalysts (e.g., Aliquat 336).

  • Dehydration : Post-reaction addition of dehydrating agents (e.g., anhydrous Na₂SO₄) directly yields the nitrile. Omitting dehydrants produces 3-hydroxypropionitrile intermediates.

Optimization Insights

  • Solvent selection : Toluene minimizes side reactions compared to polar solvents.

  • Catalyst loading : 0.5–1.0 mol% phase-transfer catalysts enhance reaction rate.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Scalability Safety
Raney-Nickel ReductionFormic acid, H₂O, 30–80°C85–90%HighModerate (acidic)
DIBAL-H ReductionDIBAL-H, –78°C to 0°C60–75%LowHazardous (pyrophoric)
Propenol OxidationDIBAL-H → MnO₂ or Swern65–80%ModerateLow (toxic byproducts)

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(Quinolin-3-yl)prop-2-enal, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation between quinoline-3-carbaldehyde and acetyl derivatives under basic conditions. A common protocol involves stirring equimolar quantities of the aldehyde and ketone in ethanol with KOH (10–20% w/v) at room temperature for 12–24 hours . Yield optimization requires controlling factors like solvent polarity (e.g., ethanol vs. methanol), base concentration, and reaction time. Purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization (acetone/ethanol) is recommended for high-purity isolation .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers or by-products?

  • NMR : The trans-α,β-unsaturated carbonyl group shows a characteristic doublet for the α-proton (δ 7.5–8.0 ppm, J ≈ 15–16 Hz) and a downfield-shifted aldehyde proton (δ 9.8–10.2 ppm) .
  • IR : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enal system .
  • MS : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z 223.09 for C₁₃H₁₁NO). High-resolution MS (HRMS) resolves isotopic patterns and fragmentation pathways .

Structural and Crystallographic Analysis

Q. Q3. What crystallographic strategies are recommended for resolving the structure of this compound, and how are π-interactions analyzed?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

  • Use SHELXS for structure solution via direct methods and SHELXL for refinement with anisotropic displacement parameters .
  • Validate geometry with PLATON to check for π–π stacking (centroid distances <4.0 Å) and intramolecular hydrogen bonding . For example, quinoline rings often exhibit π–π interactions at 3.4–3.8 Å .

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation (e.g., E vs. Z isomerism)?

SCXRD unambiguously determines stereochemistry:

  • The E-isomer shows a trans-configuration with a dihedral angle >170° between the quinoline and propenal planes .
  • Bond lengths (C=O ~1.22 Å, C=C ~1.33 Å) and torsion angles refine the geometry .

Biological Activity and Assay Design

Q. Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial or anticancer activity of this compound?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assay for cytotoxicity (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis/necrosis .

Q. Q6. How do structural modifications (e.g., substituents on quinoline) influence bioactivity?

Electron-withdrawing groups (e.g., Cl, NO₂) at the quinoline 2- or 4-positions enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., phenyl) improve anticancer potency via hydrophobic interactions . Structure-activity relationships (SAR) should be validated with docking studies (e.g., targeting DNA gyrase or tubulin) .

Advanced Methodological Challenges

Q. Q7. How can conflicting biological activity data (e.g., variable IC₅₀ across studies) be systematically addressed?

  • Experimental variables : Control solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Data normalization : Express activity relative to internal standards and use multi-lab reproducibility trials .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. Q8. What computational methods (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to simulate binding modes. Validate with MD simulations (100 ns) to assess stability .

Analytical and Stability Considerations

Q. Q9. What chromatographic methods (HPLC, TLC) ensure purity and stability of this compound during storage?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
  • Stability : Store at −20°C under argon. Monitor degradation via TLC (silica gel, ethyl acetate eluent) and NMR tracking of aldehyde proton shifts .

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